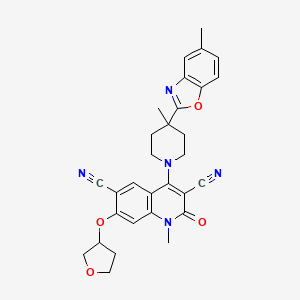
Taltirelin-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taltirelin-13C,d3 is a compound that is a labeled version of Taltirelin, incorporating carbon-13 and deuterium isotopes. Taltirelin itself is a thyrotropin-releasing hormone receptor superagonist, known for its ability to stimulate an increase in cytosolic calcium ion concentration. The compound is primarily used for research purposes, particularly in the study of thyrotropin-releasing hormone receptor activity .
Méthodes De Préparation
The preparation of Taltirelin-13C,d3 involves the incorporation of carbon-13 and deuterium into the Taltirelin molecule. The synthetic route typically includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes. Industrial production methods for such isotopically labeled compounds often involve multi-step synthesis processes, including the use of specialized reagents and catalysts to achieve the desired labeling .
Analyse Des Réactions Chimiques
Taltirelin-13C,d3, like its parent compound Taltirelin, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
Taltirelin-13C,d3 has several scientific research applications:
Chemistry: It is used as a tracer in studies involving the thyrotropin-releasing hormone receptor.
Biology: The compound helps in understanding the biological pathways and mechanisms involving thyrotropin-releasing hormone.
Medicine: Research involving this compound contributes to the development of therapeutic agents targeting the thyrotropin-releasing hormone receptor.
Industry: The compound is used in the development of diagnostic tools and assays for various biochemical studies .
Mécanisme D'action
Taltirelin-13C,d3 exerts its effects by acting as a superagonist at the thyrotropin-releasing hormone receptor. This interaction stimulates an increase in cytosolic calcium ion concentration, which is crucial for various cellular processes. The molecular targets include the thyrotropin-releasing hormone receptor, and the pathways involved are primarily related to calcium signaling .
Comparaison Avec Des Composés Similaires
Taltirelin-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in research studies. Similar compounds include:
Taltirelin: The parent compound without isotopic labeling.
Taltirelin acetate: A derivative of Taltirelin.
Other isotopically labeled compounds: Such as those labeled with deuterium or carbon-13 for similar research purposes
Propriétés
Formule moléculaire |
C17H23N7O5 |
|---|---|
Poids moléculaire |
409.42 g/mol |
Nom IUPAC |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-(trideuterio(113C)methyl)-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1/i1+1D3 |
Clé InChI |
LQZAIAZUDWIVPM-NRTKIWHWSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
SMILES canonique |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


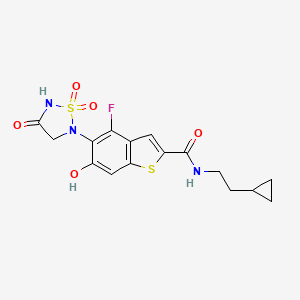
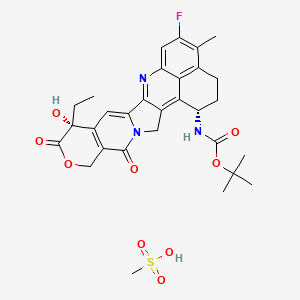
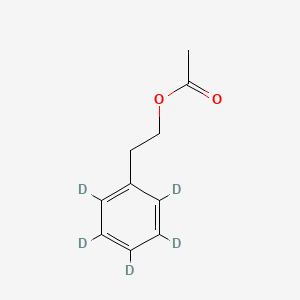
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
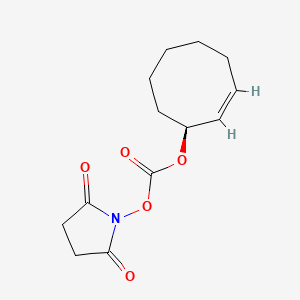
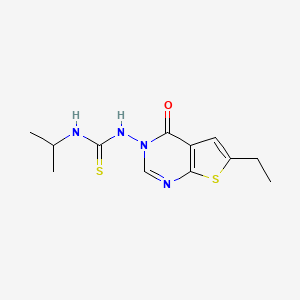
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
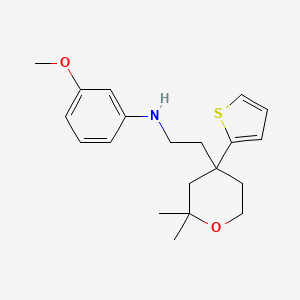
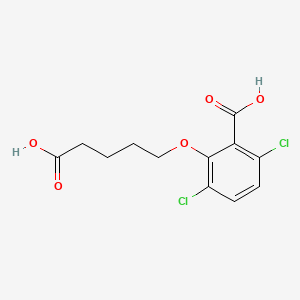
![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
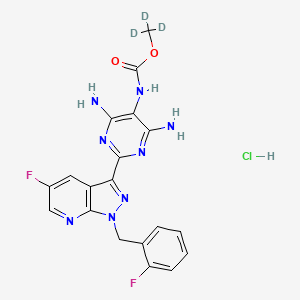
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)

